molecular formula C16H14ClN3OS B261614 (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Cat. No. B261614
M. Wt: 331.8 g/mol
InChI Key: ICNBFWCJIPQMLD-SFSYWFQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, commonly known as CMPI, is a synthetic compound with a thiazolidinone core structure. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of CMPI is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway, which is known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPI has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of CMPI is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on CMPI could focus on elucidating its mechanism of action, as well as determining its safety and efficacy in animal models and humans. It could also be studied in combination with other cancer therapies to determine its potential use in combination therapy. Finally, further studies could be conducted to determine its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of CMPI involves the reaction of 4-chlorophenylhydrazine with 2-bromoacetophenone to form 1-(4-chlorophenyl)-2-bromo-1-phenylethanone. This intermediate is then reacted with thiosemicarbazide to form (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.

Scientific Research Applications

CMPI has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.

properties

Product Name

(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14ClN3OS/c1-18-16-19(2)15(21)14(22-16)10-13-4-3-9-20(13)12-7-5-11(17)6-8-12/h3-10H,1-2H3/b14-10-,18-16?

InChI Key

ICNBFWCJIPQMLD-SFSYWFQMSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/S1)C

SMILES

CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C

Origin of Product

United States

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